Doubled UV Chromophore Density vs. Standard Polymerizable Benzophenones
The compound contains two 2-hydroxy-4-benzoylphenoxy chromophores per molecule, providing a per-mole UV absorbance contribution that is theoretically twice that of monofunctional analogs like 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy)benzophenone (BPMA) [1]. While BPMA delivers a single benzophenone unit per monomer, the target compound's bis-functional structure means that at identical molar copolymerization ratios, the concentration of UV-absorbing species in the polymer is doubled [2]. This structural difference directly translates to an enhanced specific absorbance without additional comonomer units, preserving the base polymer's mechanical integrity.
| Evidence Dimension | UV Chromophore Density |
|---|---|
| Target Compound Data | 2 benzophenone units per molecule (Molar mass ~552.6 g/mol) |
| Comparator Or Baseline | 2-Hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy)benzophenone (BPMA): 1 benzophenone unit per molecule (Molar mass ~340 g/mol) |
| Quantified Difference | ~2× chromophore density per molecule (target: 1 chromophore per ~276 g/mol vs. comparator: 1 per ~340 g/mol) |
| Conditions | Structural comparison based on molecular formula and published synthesis protocols. |
Why This Matters
For a formulator, this means achieving target UV absorbance with fewer incorporated monomer units, minimizing perturbation of the host polymer's thermal and mechanical properties.
- [1] Zhao, Y. & Dan, Y. (2007). Synthesis and characterization of a polymerizable benzophenone derivative and its application in styrenic polymers as UV-stabilizer. European Polymer Journal, 43(10), 4541–4551. View Source
- [2] Bartels, G., Hallensleben, M.L., Wibowo, T.S. & Wurm, H. (1989). Photosensitive polymers. Polymer Bulletin, 21(2), 145–150. View Source
